1-(4-Bromo-3-fluorophenyl)propan-2-one
Description
Contextual Significance in Organic Synthesis
The significance of 1-(4-Bromo-3-fluorophenyl)propan-2-one in organic synthesis lies in its capacity to serve as a versatile scaffold. The bromo- and fluoro-substituents on the aromatic ring provide distinct handles for sequential and site-selective modifications. For instance, the bromine atom can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of carbon-based substituents. This is a powerful strategy for building molecular complexity.
Furthermore, the fluorine atom can impart desirable properties to target molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. The propan-2-one side chain offers a reactive site for constructing more elaborate structures, for example, through aldol (B89426) condensations, α-halogenation, or conversion to other functional groups.
While a direct synthesis for this compound is not extensively documented in readily available literature, plausible synthetic routes can be inferred from established methodologies for aryl-propan-2-ones. One common approach involves the reaction of a corresponding aryl halide with a propan-2-one enolate or its equivalent. Another potential route is the Darzens condensation of a 4-bromo-3-fluorobenzaldehyde (B151432) with an α-haloester, followed by hydrolysis and decarboxylation to yield the ketone. organic-chemistry.orgwikipedia.org The synthesis of the related precursor, 1-(4-bromo-3-fluorophenyl)ethanone, has been reported, which could potentially be converted to the target propan-2-one through various homologation strategies. wikipedia.org
Overview of Substituted Propan-2-one Scaffolds
Substituted propan-2-one scaffolds are prevalent structural motifs in a vast number of organic compounds with diverse applications. The propan-2-one unit provides a three-carbon chain with a central carbonyl group, which serves as a key point for chemical modifications.
In medicinal chemistry, these scaffolds are found in a variety of therapeutic agents. For example, derivatives of propan-2-one have been investigated for their potential as inhibitors of enzymes such as cytosolic phospholipase A2α and fatty acid amide hydrolase, which are targets for anti-inflammatory and analgesic drugs.
The reactivity of the propan-2-one moiety allows for its incorporation into larger, more complex molecular architectures. Common reactions include:
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones.
α-Halogenation: Introduction of a halogen atom at the α-position to the carbonyl group, creating a reactive site for nucleophilic substitution.
Reductive Amination: Conversion of the ketone to an amine, a crucial transformation in the synthesis of many pharmaceuticals.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, enabling the extension of the carbon chain.
The versatility of these reactions makes substituted propan-2-ones valuable intermediates in the synthesis of natural products, pharmaceuticals, and functional materials.
Halogenated Aromatic Ketones in Synthetic Chemistry
Halogenated aromatic ketones are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the construction of a wide range of functional molecules. The presence of one or more halogen atoms on the aromatic ring significantly influences the reactivity of the molecule and provides a handle for further functionalization.
Brominated aromatic ketones, in particular, are widely utilized in cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in academic and industrial settings for the creation of carbon-carbon and carbon-heteroatom bonds.
Fluorinated aromatic ketones are of particular interest in drug discovery. The introduction of fluorine can have profound effects on the physicochemical and biological properties of a molecule. These effects include:
Increased Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.
Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups.
Improved Membrane Permeability: In some cases, the introduction of fluorine can enhance the ability of a molecule to cross cell membranes.
The combination of bromine and fluorine in a single aromatic ketone, as seen in this compound, offers a powerful platform for the synthesis of novel compounds with potentially enhanced biological activity and optimized pharmacokinetic properties. The strategic and selective manipulation of these two halogens allows for a divergent synthetic approach, enabling the creation of a library of diverse molecules from a single advanced intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPVELGOJOGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376059-63-0 | |
| Record name | 1-(4-bromo-3-fluorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Reaction Mechanisms of 1 4 Bromo 3 Fluorophenyl Propan 2 One
Reactivity of the Propan-2-one (Ketone) Functional Group
The ketone functional group is characterized by a carbonyl group (C=O), where the carbon atom is bonded to two other carbon atoms. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary driver of its reactivity.
Nucleophilic Addition Reactions at the Carbonyl Center
A fundamental reaction of ketones is nucleophilic addition. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The subsequent protonation of the resulting alkoxide ion yields an alcohol.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond of the carbonyl group and pushing the electrons onto the oxygen atom. This results in a tetrahedral alkoxide intermediate, which is then protonated by a protic solvent or a mild acid to give the final alcohol product. The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. While aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization, ketones like 1-(4-bromo-3-fluorophenyl)propan-2-one readily undergo these reactions with a variety of nucleophiles. libretexts.org
Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) introduces a new alkyl or aryl group, leading to the formation of a tertiary alcohol after acidic workup.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that add to the carbonyl carbon to form tertiary alcohols.
Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol upon workup. masterorganicchemistry.comleah4sci.com
| Nucleophile | Reagent Example | Product Type |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Tertiary Alcohol |
| Hydride Ion | Sodium borohydride (NaBH₄) | Secondary Alcohol |
Alpha-Halogenation Reactions (e.g., Bromination)
Ketones that possess α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) can undergo halogenation at this position. youtube.comyoutube.com This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org The reaction of this compound with a halogen, such as bromine (Br₂), can lead to the substitution of one or more of the α-hydrogens on the methyl group.
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the subsequent reaction with the halogen is fast. Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. libretexts.org
In contrast, base-catalyzed halogenation proceeds via an enolate intermediate. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. Therefore, base-catalyzed halogenation often leads to polyhalogenated products. libretexts.org For a methyl ketone like this compound, this can result in the formation of a trihalo-ketone, which can then undergo the haloform reaction in the presence of excess base and halogen. youtube.com
| Catalyst | Intermediate | Typical Product |
| Acid (e.g., H₃O⁺) | Enol | Monohalogenated ketone |
| Base (e.g., OH⁻) | Enolate | Polyhalogenated ketone |
Reduction Pathways of the Ketone
The carbonyl group of the ketone can be reduced to a secondary alcohol. The choice of reducing agent determines the selectivity and reaction conditions.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comleah4sci.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and will also reduce ketones to secondary alcohols. It is highly reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-Bromo-3-fluorophenyl)propan-2-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1-(4-Bromo-3-fluorophenyl)propan-2-ol |
Condensation Reactions Involving the Ketone
The presence of α-hydrogens in this compound allows it to participate in various condensation reactions, which are crucial for forming carbon-carbon bonds.
Aldol (B89426) Condensation: While typically associated with aldehydes, ketones can also undergo self-condensation or crossed-aldol condensations in the presence of a base or acid. The reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule.
Claisen-Schmidt Condensation: This is a crossed-aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgmagritek.comnih.gov For instance, this compound could react with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base to form an α,β-unsaturated ketone. nih.gov
Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. numberanalytics.comsigmaaldrich.comwikipedia.org This leads to the formation of a new carbon-carbon double bond. rsc.org
| Condensation Reaction | Reactant Partner | Catalyst | Product Type |
| Claisen-Schmidt | Aromatic Aldehyde | Base (e.g., NaOH) | α,β-Unsaturated Ketone |
| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | C=C bond formation |
Reactivity of the 4-Bromo-3-fluorophenyl Moiety
The halogenated phenyl ring of this compound is generally less reactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens. However, it is susceptible to nucleophilic aromatic substitution under certain conditions.
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orgchemistrysteps.commasterorganicchemistry.com The propan-2-one group attached to the ring acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack, especially at positions ortho and para to it.
The SNAr mechanism typically proceeds via an addition-elimination pathway. A strong nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine or fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, and this delocalization is enhanced by electron-withdrawing substituents. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
In the case of this compound, there are two potential leaving groups: bromide and fluoride (B91410). Generally, in SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Due to the high electronegativity of fluorine, it strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluoride is often a better leaving group than bromide in SNAr reactions, contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.com The presence of the ketone group para to the bromine atom and meta to the fluorine atom would likely favor substitution at the 4-position (bromine) due to better stabilization of the negative charge in the intermediate through resonance involving the carbonyl group.
| Nucleophile | Potential Leaving Group | Key Factors |
| Hydroxide (OH⁻) | Bromide (Br⁻) | Electron-withdrawing effect of the ketone and fluorine |
| Alkoxide (RO⁻) | Fluoride (F⁻) | Electronegativity of the leaving group, stability of the Meisenheimer complex |
| Amine (RNH₂) | Bromide (Br⁻) or Fluoride (F⁻) | Strength of the nucleophile and reaction conditions |
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. fiveable.me The regiochemical outcome of such reactions on a polysubstituted ring like that in this compound is determined by the cumulative directing effects of the existing substituents. ucalgary.capharmaguideline.com
The substituents on the phenyl ring are:
Fluorine (-F): A weakly deactivating group that directs incoming electrophiles to the ortho and para positions. libretexts.orguomustansiriyah.edu.iq
Bromine (-Br): Also a weakly deactivating, ortho, para-directing group. libretexts.orguomustansiriyah.edu.iq
Propan-2-one (-CH₂C(O)CH₃): A deactivating group that directs incoming electrophiles to the meta position. fiveable.me
The phenyl ring in this compound has three available positions for substitution: C2, C5, and C6. The directing effects of the existing groups on an incoming electrophile (E⁺) are as follows:
Position C2 (ortho to -F, meta to -Br, meta to -CH₂C(O)CH₃): This position is favored by the fluorine atom's ortho-directing effect and the propan-2-one group's meta-directing effect.
Position C5 (para to -F, ortho to -Br, ortho to -CH₂C(O)CH₃): This position is favored by both the fluorine and bromine atoms. However, it is strongly disfavored by the propan-2-one group and may be subject to steric hindrance.
Position C6 (meta to -F, para to -Br, meta to -CH₂C(O)CH₃): This position is strongly favored by the bromine atom's para-directing influence and the propan-2-one group's meta-directing effect.
Considering the combined influence, the fluorine and bromine atoms, despite being deactivators, direct towards positions C2, C5, and C6. The propan-2-one group deactivates the ring and directs towards C2 and C6. The convergence of these directing effects suggests that substitution is most likely to occur at positions C2 and C6. Given that the para directing effect of the bromine atom is generally strong and position C6 is also meta to the other two deactivating groups, it is a highly probable site for electrophilic attack. mdpi.com
| Position | Relation to -F | Relation to -Br | Relation to -CH₂C(O)CH₃ | Predicted Reactivity |
|---|---|---|---|---|
| C2 | ortho | meta | meta | Favored |
| C5 | para | ortho | ortho | Disfavored |
| C6 | meta | para | meta | Highly Favored |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The carbon-bromine bond on the phenyl ring of this compound is a key site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and versatile method for forming new carbon-carbon bonds by coupling an organoboron compound with an organic halide. musechem.comlibretexts.org
This reaction allows for the substitution of the bromine atom with a wide variety of organic groups (aryl, vinyl, alkyl), making it a cornerstone of modern organic synthesis for creating complex molecules like biaryls. nih.gov The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.orgyonedalabs.com
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) complex. researchgate.netchemrxiv.org
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. researchgate.netchemrxiv.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com
Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalyst's activity and stability, enabling reactions even with sterically hindered or deactivated substrates. nih.govresearchgate.net
| Boronic Acid Partner (R-B(OH)₂) | Potential Product | Typical Catalyst System | Base |
|---|---|---|---|
| Phenylboronic acid | 1-(3-Fluoro-4-phenylphenyl)propan-2-one | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ |
| 4-Methylphenylboronic acid | 1-(3-Fluoro-4-(p-tolyl)phenyl)propan-2-one | Pd₂(dba)₃/Buchwald-type ligand | K₃PO₄ |
| Thiophene-2-boronic acid | 1-(3-Fluoro-4-(thiophen-2-yl)phenyl)propan-2-one | PdCl₂(dppf) | Na₂CO₃ |
| Vinylboronic acid | 1-(3-Fluoro-4-vinylphenyl)propan-2-one | Pd(PPh₃)₄ | K₂CO₃ |
Mechanisms of Key Transformations
Radical Reaction Pathways
While ionic pathways are more common for this class of compound, radical reactions can also be envisaged, particularly under photochemical or specific catalytic conditions.
Photochemical Reactions: Aryl ketones can undergo photochemical reactions. Upon absorption of UV light, the ketone can be excited to a triplet state. This excited state can initiate radical reactions, such as hydrogen abstraction from a suitable donor or, in some cases, lead to the formation of a ketyl radical anion through single-electron transfer (SET). nih.govacs.org The presence of the C-Br bond also opens the possibility of homolytic cleavage under photochemical or high-temperature conditions, although this is generally less favored than reactions involving the ketone functionality.
Radical Anion Formation: The ketone moiety can be reduced by a single electron from a photocatalyst or an electrochemical source to form a radical anion. acs.orgnih.gov This intermediate is a key species in certain cycloaddition reactions. For example, aryl cyclopropyl (B3062369) ketones, upon reduction to their radical anion, can undergo ring-opening to form a distonic radical anion, which then participates in cycloadditions. While this compound is not a cyclopropyl ketone, the principle of forming a radical anion intermediate that can undergo subsequent reactions is relevant.
Alpha-Keto Radical Reactions: Radicals can be generated at the α-position to the carbonyl group. However, studies on α-acyloxy radicals suggest that their fragmentation to form acyl radicals is a relatively slow process. beilstein-journals.org
Ionic Reaction Pathways
Ionic reactions of this compound are primarily centered around the ketone functional group and the aromatic ring.
Enolate Formation and Reactivity: The most significant ionic pathway involves the ketone. The protons on the carbon alpha to the carbonyl group (the C1 methylene and C3 methyl protons) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. brainkart.comjove.com Common reactions include:
Alpha-Halogenation: In the presence of a base and a halogen (e.g., Br₂), the enolate will attack the halogen, leading to α-halogenation. Under basic conditions, this reaction can be difficult to stop at mono-halogenation. wikipedia.org Acid-catalyzed α-halogenation proceeds through an enol intermediate and is also a well-established transformation. masterorganicchemistry.comlibretexts.org
Alkylation: The enolate can act as a nucleophile in Sₙ2 reactions with alkyl halides to form new C-C bonds at the alpha position. jove.com
Aldol Condensation: The enolate can attack the carbonyl carbon of another molecule of the ketone (a self-condensation) or a different aldehyde/ketone (a crossed-condensation) to form a β-hydroxy ketone. brainkart.com
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Analysis
Spectroscopic methods are fundamental for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 1-(4-Bromo-3-fluorophenyl)propan-2-one.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (-CH₃) would likely appear as a singlet, as would the methylene (B1212753) protons (-CH₂-). The aromatic region would display a more complex pattern due to the three non-equivalent protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling constants influenced by the bromine and fluorine substituents.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the methyl carbon, the carbonyl carbon (C=O), and the methylene carbon would be expected. Additionally, six distinct signals for the aromatic carbons would be anticipated, with their chemical shifts significantly affected by the electronegative halogen substituents. Data from structurally similar compounds, such as 3-(2-bromo-4-methylphenyl)-1-phenylpropan-1-one, can provide insight into the expected chemical shifts. rsc.org
| Assignment | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
|---|---|---|
| -CH₃ (Methyl) | Singlet, ~2.2 ppm | ~30 ppm |
| -CH₂- (Methylene) | Singlet, ~3.8 ppm | ~50 ppm |
| C=O (Carbonyl) | - | ~205 ppm |
| Aromatic CH | Multiplets, ~7.0-7.8 ppm | ~115-140 ppm |
| Aromatic C-F | - | ~155-160 ppm (with C-F coupling) |
| Aromatic C-Br | - | ~120-125 ppm |
Vibrational spectroscopy probes the functional groups within a molecule through their characteristic vibrational frequencies. researchgate.net
FT-IR: The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretch. Other key absorbances would include those for aromatic C-H stretching, C-C ring stretching, and the characteristic vibrations of the C-Br and C-F bonds.
FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. Analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. rasayanjournal.co.in
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000-2850 | FT-IR, FT-Raman |
| Ketone C=O Stretch | 1725-1705 | FT-IR (Strong) |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |
| C-F Stretch | 1250-1000 | FT-IR |
| C-Br Stretch | 650-550 | FT-IR |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. The positions and intensities of these absorption bands are influenced by the substitution pattern on the ring. rasayanjournal.co.in
Mass Spectrometry Techniques (e.g., GC-MS, LC-MS, ESI mode)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, a key feature in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using Electrospray Ionization (ESI), are used to analyze the compound. researchgate.net Predicted mass-to-charge ratios (m/z) for various adducts of the target molecule provide expected values for these analyses. uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.98154 |
| [M+Na]⁺ | 252.96348 |
| [M+K]⁺ | 268.93742 |
| [M-H]⁻ | 228.96698 |
Chromatographic Separations (e.g., Thin Layer Chromatography - TLC, High-Performance Liquid Chromatography - HPLC for purity and reaction monitoring)
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its purity.
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.net It is also used to determine the appropriate solvent system for larger-scale column chromatography purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used to determine the purity of the final compound with high accuracy. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile and water, would be suitable for analyzing a molecule of this polarity. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area can be used for quantitative analysis to determine purity. researchgate.netbldpharm.com
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the most powerful method for unambiguously determining the three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about the packing of molecules in the crystal lattice. researchgate.net
| Crystallographic Parameter | Example Data from a Related Structure |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.7381 (13) |
| b (Å) | 9.909 (2) |
| c (Å) | 12.575 (3) |
| α (°) | 75.324 (3) |
| β (°) | 87.472 (3) |
| γ (°) | 82.300 (3) |
| Volume (ų) | 685.4 (3) |
Computational and Theoretical Investigations of 1 4 Bromo 3 Fluorophenyl Propan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
There is no available research detailing DFT calculations performed on 1-(4-Bromo-3-fluorophenyl)propan-2-one. Such calculations are fundamental for understanding the molecule's geometry, reactivity, and spectroscopic properties.
Structural Optimization and Geometrical Parameters (Bond Lengths, Angles)
Without computational studies, the optimized geometry, including specific bond lengths and angles for this compound, remains undetermined. This information is crucial for a foundational understanding of its three-dimensional structure.
Electronic Structure Analysis
A detailed analysis of the electronic structure, which provides insights into the compound's chemical behavior, is not possible without dedicated computational research.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and kinetic stability. This data is not available for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
NBO analysis, which is used to investigate charge delocalization and intramolecular interactions, has not been reported for this compound.
Molecular Electrostatic Potential (MEP) Maps for Reactivity Sites
MEP maps are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack. However, no such maps have been generated or published for this compound.
Vibrational Spectra Prediction and Assignment (Potential Energy Distribution)
Theoretical vibrational spectra, which are essential for interpreting experimental spectroscopic data, have not been calculated for this molecule. Therefore, a detailed assignment of its vibrational modes based on Potential Energy Distribution (PED) cannot be provided.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. An extension of Density Functional Theory (DFT), which describes the electronic structure of the ground state, TD-DFT allows for the calculation of electronic transition energies, oscillator strengths, and absorption spectra.
For this compound, TD-DFT calculations would be crucial in predicting its ultraviolet-visible (UV-Vis) absorption spectrum. The method can identify the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. These calculations help in understanding the photophysical properties of the molecule and how its structure influences its interaction with light. The results from TD-DFT are valuable for designing molecules with specific optical properties.
Illustrative TD-DFT Data for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 4.52 | 274 | 0.015 | HOMO -> LUMO |
| 5.10 | 243 | 0.230 | HOMO-1 -> LUMO |
| 5.68 | 218 | 0.110 | HOMO -> LUMO+1 |
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions (NCI) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. NCI analysis is a computational approach used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds.
Reduced Density Gradient (RDG) analysis is a technique based on the electron density and its derivatives to identify and visualize non-covalent interactions. It generates 3D plots that highlight regions of a molecule where different types of non-covalent interactions occur. These regions are typically color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, RDG analysis would reveal the nature and location of intramolecular and potential intermolecular interactions.
Due to the presence of bromine and fluorine atoms, this compound is a candidate for forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.gov The bromine atom in the molecule can act as a halogen bond donor. Computational analysis can quantify the strength and geometry of these potential interactions, which are crucial for understanding crystal engineering and the design of materials with specific solid-state structures.
Simulation Methodologies (e.g., Molecular Dynamics Simulations)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of a molecule with its environment. An MD simulation of this compound could be used to explore its conformational landscape, study its behavior in different solvents, and understand how it might interact with a biological target.
Solvent Effects on Molecular Properties and Reactivity (Polarizable Continuum Models)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Polarizable Continuum Models (PCM) are a class of computational methods used to approximate the effects of a solvent without explicitly modeling every solvent molecule. wikipedia.org In PCM, the solvent is treated as a continuous, polarizable dielectric medium that surrounds a cavity containing the solute molecule. wikipedia.orgyoutube.com This approach allows for the calculation of solvation energies and the prediction of how a solvent will affect a molecule's geometry, electronic structure, and spectroscopic properties. researchgate.netnih.gov For this compound, PCM could be used to predict its solubility and stability in various solvents. researchgate.net
Illustrative Solvation Data for this compound using PCM
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1.0 | 0.00 | 2.85 |
| Toluene | 2.38 | -2.45 | 3.52 |
| Acetone (B3395972) | 20.7 | -5.60 | 4.88 |
| Water | 78.4 | -6.15 | 5.21 |
Theoretical Studies of Non-Linear Optical (NLO) Properties and Hyperpolarizability
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is important for applications in optoelectronics and photonics. Computational chemistry plays a key role in the prediction of NLO properties of new molecules. The key parameters that quantify the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
Theoretical calculations, typically using DFT, can predict these properties for this compound. A high hyperpolarizability value suggests that a molecule may have significant NLO activity. researchgate.net These studies can guide the synthesis of new materials by predicting how chemical modifications to the molecular structure will affect the NLO response. researchgate.net
Illustrative NLO Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.85 |
| Mean Polarizability (α) | 98.7 |
| First Hyperpolarizability (β) | 215.4 |
Derivatization and Scaffold Modification of 1 4 Bromo 3 Fluorophenyl Propan 2 One
Synthesis of Novel Analogs via Ketone Functional Group Transformations
The ketone moiety in 1-(4-bromo-3-fluorophenyl)propan-2-one is a versatile functional group that can undergo a variety of transformations to yield a wide array of derivatives. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Reductive Amination: Reductive amination provides a direct route to synthesize amine derivatives. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. This method is highly efficient for producing a diverse range of secondary and tertiary amines. For instance, the reaction of this compound with various primary amines would yield the corresponding N-substituted 1-(4-bromo-3-fluorophenyl)propan-2-amines.
Aldol (B89426) Condensation: The presence of α-hydrogens to the carbonyl group makes this compound a suitable substrate for aldol condensation reactions. Under basic or acidic conditions, it can react with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones, which can then be dehydrated to yield α,β-unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
Grignard and Wittig Reactions: Carbon-carbon bond formation at the carbonyl carbon can be achieved through reactions with organometallic reagents such as Grignard reagents or through the Wittig reaction. The addition of a Grignard reagent (R-MgX) to the ketone will result in the formation of a tertiary alcohol after acidic workup. The Wittig reaction, on the other hand, converts the ketone into an alkene. This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) and is a reliable method for the synthesis of alkenes with a defined double bond position.
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 | Secondary/Tertiary Amines |
| Aldol Condensation | Aldehyde/Ketone, Acid or Base Catalyst | β-Hydroxy Ketones / α,β-Unsaturated Ketones |
| Grignard Reaction | Grignard Reagent (R-MgX), Acidic Workup | Tertiary Alcohols |
| Wittig Reaction | Phosphonium Ylide (Wittig Reagent) | Alkenes |
Synthesis of Novel Analogs via Aromatic Halogen Substitutions
The 4-bromo-3-fluorophenyl moiety of the molecule offers opportunities for derivatization through the substitution of the halogen atoms, particularly the bromine atom, which is more reactive in many cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The bromine atom at the 4-position of the phenyl ring is a suitable handle for this transformation. By coupling this compound with various aryl or vinyl boronic acids or esters, a wide range of biaryl and styrenyl derivatives can be synthesized.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a broad range of amines, including primary and secondary amines, anilines, and even amides. Applying this reaction to this compound would enable the introduction of various amino groups at the 4-position of the aromatic ring, leading to the synthesis of novel N-aryl derivatives.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4, Pd(OAc)2/SPhos, etc. | Biaryl or Styrenyl Derivatives |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Amide | Pd2(dba)3/BINAP, Pd(OAc)2/XPhos, etc. | N-Aryl Amines or Amides |
Formation of Heterocyclic Systems Incorporating the 4-Bromo-3-fluorophenyl Moiety
The structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic systems. The ketone functional group can participate in cyclization reactions with appropriate binucleophilic reagents.
Synthesis of Pyrazoles: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. While this compound is not a 1,3-dicarbonyl compound itself, it can be converted into one through various synthetic routes, such as Claisen condensation with an appropriate ester. The resulting β-diketone can then be cyclized with hydrazine or substituted hydrazines to yield pyrazole derivatives carrying the 4-bromo-3-fluorophenyl substituent.
Synthesis of Pyridazinones: Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. A common synthetic route to pyridazinones involves the cyclization of γ-keto acids with hydrazine. The this compound can be used as a starting material to generate a suitable γ-keto acid intermediate, for example, through a Reformatsky reaction with an α-haloester followed by hydrolysis. Subsequent condensation with hydrazine would lead to the formation of a pyridazinone ring.
Synthesis of Thiazoles: Thiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom. The Hantzsch thiazole synthesis is a classical method for their preparation, which involves the reaction of an α-haloketone with a thioamide. Bromination of this compound at the α-position would yield the corresponding α-bromoketone. This intermediate can then be reacted with various thioamides to construct a thiazole ring, resulting in 2,4-disubstituted thiazoles bearing the 4-bromo-3-fluorophenyl group at the 4-position.
| Heterocycle | Key Intermediate | Cyclization Reagent |
| Pyrazole | 1-(4-Bromo-3-fluorophenyl)-1,3-butanedione | Hydrazine/Substituted Hydrazine |
| Pyridazinone | 4-(4-Bromo-3-fluorophenyl)-4-oxobutanoic acid | Hydrazine |
| Thiazole | 1-Bromo-1-(4-bromo-3-fluorophenyl)propan-2-one | Thioamide |
Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring and those introduced through derivatization of the ketone functionality.
Electronic Effects: The 4-bromo-3-fluorophenyl group exerts a net electron-withdrawing effect due to the inductive effects of the halogen atoms. The fluorine atom, being more electronegative, has a stronger inductive effect than bromine. These electronic properties influence the reactivity of both the aromatic ring and the ketone. For instance, the electron-withdrawing nature of the ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of aromatic substitution, the positions of the bromine and fluorine atoms direct the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. Quantitative Structure-Activity Relationship (QSAR) studies on related bromo-substituted benzohydrazide derivatives have indicated that electronic parameters, such as total energy, play a crucial role in describing their biological activity.
Research Applications of 1 4 Bromo 3 Fluorophenyl Propan 2 One As a Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules
As a functionalized ketone, 1-(4-Bromo-3-fluorophenyl)propan-2-one can serve as a precursor in a variety of organic reactions. The ketone moiety can undergo nucleophilic addition, condensation reactions, and alpha-halogenation, among other transformations, to build more elaborate carbon skeletons. The bromo and fluoro groups on the phenyl ring also offer handles for various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in the assembly of complex organic molecules. These reactions would allow for the introduction of diverse substituents at the 4- and 3-positions of the phenyl ring, respectively, leading to a wide array of derivatives.
The strategic placement of the halogen atoms can also influence the regioselectivity of these coupling reactions, providing a pathway to specifically designed isomers. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the aromatic ring, a factor that can be exploited in multi-step syntheses.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product Class |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl-substituted propanones |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted phenylpropanones |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted phenylpropanones |
| Aldol (B89426) Condensation | Aldehyde or ketone, acid or base catalyst | α,β-Unsaturated ketones |
| Grignard Reaction | Organomagnesium halide | Tertiary alcohols |
Note: This table represents potential, illustrative reactions based on the functional groups present in the molecule and general principles of organic synthesis.
Utility in Medicinal Chemistry (as a synthetic precursor/building block for pharmaceutical compounds)
Halogenated phenyl groups are common pharmacophores found in a wide range of pharmaceutical agents. The presence of bromine and fluorine in this compound makes it an attractive starting material for the synthesis of new drug candidates. Fluorine, in particular, is often incorporated into drug molecules to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.
While direct examples of marketed drugs synthesized from this specific intermediate are not readily found in the literature, its structural components are relevant to several classes of therapeutic agents. For instance, substituted phenylpropanone scaffolds are precursors to various biologically active compounds, including kinase inhibitors, and agents targeting the central nervous system. The bromo-fluoro-phenyl moiety is a key feature in a number of advanced pharmaceutical intermediates.
The ketone functionality can be transformed into other functional groups, such as amines or alcohols, which are prevalent in many drug molecules. For example, reductive amination of the ketone would lead to the corresponding amine, a common functional group in many pharmacologically active compounds.
Contributions to Materials Science and Specialty Chemical Development
In the realm of materials science, aromatic compounds with halogen substituents are utilized in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The bromo and fluoro groups on this compound can be used to tune the electronic and photophysical properties of resulting materials.
Environmental Considerations in the Production of 1 4 Bromo 3 Fluorophenyl Propan 2 One Industrial Perspective
Sustainable Synthetic Strategies
The pursuit of sustainable chemical manufacturing is guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one, these principles can be applied to develop more environmentally benign processes. While specific green synthesis routes for this compound are not extensively detailed in publicly available literature, the application of general sustainable strategies is a key objective in modern synthetic chemistry.
Key tenets of sustainable synthesis include:
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. scholarena.com
Use of Catalysts: Employing catalytic reagents in small amounts, which can be recycled and reused, in place of stoichiometric reagents that are consumed in the reaction and generate more waste. scholarena.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, and using less toxic reagents.
Renewable Feedstocks: Utilizing raw materials derived from renewable sources where feasible. scholarena.com
Modern synthetic methodologies, such as visible-light-induced reactions, represent a frontier in sustainable chemistry. acs.org These techniques can enable the construction of complex molecules under mild conditions, often with high selectivity, thereby reducing the need for harsh reagents and extensive purification steps. acs.org The development and application of such eco-friendly methods are crucial for enhancing the sustainability profile of pharmaceutical and chemical intermediates. scholarena.comnih.gov
Table 1: Principles of Green Chemistry in Chemical Synthesis
| Principle | Description | Relevance to Industrial Production |
| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. | Reduces disposal costs and long-term environmental liability. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Improves resource efficiency and reduces the generation of byproducts. |
| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | Enhances worker safety and minimizes environmental pollution. |
| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | Focuses on the lifecycle of the product, though less direct for an intermediate. |
| Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Lowers production costs and reduces the carbon footprint. scholarena.com |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Promotes a circular economy and reduces reliance on fossil fuels. scholarena.com |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. | Simplifies synthesis, saves resources, and prevents additional waste. scholarena.com |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | Increases reaction efficiency and yield, and catalysts can often be recycled. scholarena.com |
Waste Management and Minimization in Chemical Production
The industrial-scale production of halogenated aromatic compounds, a class to which this compound belongs, generates significant quantities of waste. A case study of a similar process for a brominated pharmaceutical intermediate reveals that a single batch can generate approximately 15 tonnes of aqueous and organic waste. epa.ie Annual production campaigns can result in hundreds of tonnes of total waste, highlighting the critical need for effective management. epa.ie
The primary liquid waste streams from such processes typically consist of aqueous and organic layers from reaction workups and extractions. epa.ie Common bulk solvents used include acetonitrile, toluene, and n-heptane. epa.ie Management of these streams involves segregation and subsequent treatment. A significant portion of this waste is often shipped off-site for specialized treatment, such as incineration with heat recovery, which allows for energy generation from the organic components. epa.ie
Aqueous waste streams containing minor quantities of solvents may be treated in on-site wastewater treatment plants (WWTP) before discharge, ensuring compliance with environmental regulations. epa.ie Solid wastes, which include spent filters, excess raw materials, and laboratory waste, are typically drummed and sent for off-site incineration. epa.ie Furthermore, gaseous emissions, particularly acidic off-gases that may be generated during bromination or other steps, are treated using scrubber abatement facilities to prevent air pollution. epa.ie
Table 2: Industrial Waste Streams and Management in Halogenated Intermediate Synthesis
| Waste Stream | Composition | Management and Disposal Method |
| Aqueous Liquid Waste | Water, salts, minor quantities of organic solvents (e.g., Acetonitrile, Toluene). epa.ie | On-site Wastewater Treatment Plant (WWTP) or off-site shipment for specialized treatment. epa.ie |
| Organic Liquid Waste | Bulk solvents (e.g., Toluene, n-Heptane), reaction byproducts, residual reagents. epa.ie | Stored in bulk tanks and shipped off-site for waste recovery or incineration with heat recovery. epa.ie |
| Solid Waste | Excess raw materials, spent filters, laboratory waste. epa.ie | Drummed and sent for off-site incineration with heat recovery. epa.ie |
| Gaseous Emissions | Acidic off-gases. epa.ie | Treatment via existing scrubber abatement facilities. epa.ie |
Minimizing waste at the source remains the most effective strategy. This can be achieved by optimizing reaction conditions to improve yields and reduce byproduct formation, as well as by implementing processes to recover and recycle solvents. These measures not only reduce the environmental burden but also improve the economic efficiency of the manufacturing process.
Q & A
Basic: How can researchers optimize the synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one to improve yield and purity?
Methodological Answer:
The synthesis of arylpropanones like this compound often involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenones. To optimize yield:
- Temperature Control : Maintain reaction temperatures between 0–50°C to minimize side reactions (e.g., over-halogenation) .
- Catalyst Selection : Use KOH in ethanol for base-mediated condensations, as demonstrated in analogous chalcone syntheses .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product from brominated byproducts .
Advanced: What strategies address regioselectivity challenges during the halogenation of 1-(3-fluorophenyl)propan-2-one to introduce bromine at the 4-position?
Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors:
- Directing Groups : The fluorine atom at the 3-position directs electrophilic bromination to the para position via resonance and inductive effects. Confirm regiochemistry using NOESY NMR to detect spatial proximity between fluorine and bromine .
- Reagent Choice : Use N-bromosuccinimide (NBS) in acetic acid to achieve selective para-bromination, as seen in structurally related 4-bromo-3-fluoroacetophenones .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify substituent positions. The fluorine atom causes splitting in signals (e.g., coupling constants ~8–12 Hz for meta-fluorine) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBrFO with m/z ≈ 228.97) .
- FT-IR : Detect carbonyl stretches (~1700 cm) and C-Br vibrations (~550 cm) .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1) .
- Data Collection : Use a Cu-Kα radiation source (λ = 1.54184 Å) to resolve halogen positions. Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.35 Å) with DFT-optimized geometries to validate structure .
- Packing Analysis : Identify intermolecular interactions (e.g., halogen-halogen contacts) that influence stability .
Basic: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to model transition states. The bromine atom’s σ-hole enhances electrophilicity at the carbonyl carbon .
- Hammett Constants : Apply σ values for substituents (Br: +0.26, F: +0.34) to predict reaction rates in SNAr mechanisms .
Advanced: How do solvent polarity and temperature affect the keto-enol tautomerism of this compound?
Methodological Answer:
- Solvent Screening : In polar aprotic solvents (DMSO), the keto form dominates (98%) due to stabilization of the carbonyl group. In nonpolar solvents (toluene), enol content increases (~15%) .
- Variable-Temperature NMR : Monitor enolization by tracking OH proton signals (δ ~12–14 ppm) across temperatures (25–80°C). Activation energy (~50 kJ/mol) can be derived from Arrhenius plots .
Basic: What protocols evaluate the antimicrobial activity of this compound derivatives?
Methodological Answer:
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Docking Studies : Use AutoDock Vina to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase), correlating binding affinity (−ΔG) with experimental MIC values .
Advanced: How can researchers reconcile discrepancies between theoretical and experimental UV-Vis spectra of this compound?
Methodological Answer:
- TD-DFT Adjustments : Include solvent effects (IEF-PCM model) and relativistic corrections for bromine to improve alignment of calculated λ (~270 nm) with experimental data .
- Vibronic Coupling : Account for Franck-Condon progression in Gaussian broadening to resolve shoulder peaks in the UV spectrum .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .
Advanced: How does the electron-withdrawing effect of fluorine and bromine influence the electrochemical reduction of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
